1-(4-Boc-aminobutyl)piperazine

概要

説明

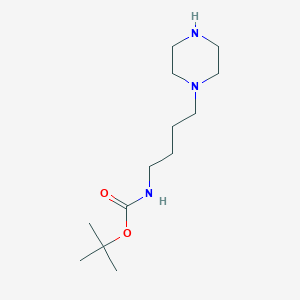

1-(4-Boc-aminobutyl)piperazine is an organic compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol. It is also known as tert-Butyl (4-(piperazin-1-yl)butyl)carbamate. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Boc-aminobutyl)piperazine can be synthesized through the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to yield the desired compound with high efficiency and purity .

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized to achieve high yields and purity while minimizing environmental impact. Recent advancements have focused on improving the efficiency of these processes, making them more suitable for industrial applications .

化学反応の分析

Types of Reactions: 1-(4-Boc-aminobutyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides using catalysts such as CuBr and bases like K3PO4.

Common Reagents and Conditions:

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc protecting group.

Coupling Reactions: Catalysts like CuBr and bases such as K3PO4 are used in Buchwald-Hartwig coupling reactions.

Major Products Formed:

Deprotected Amine: Removal of the Boc group yields the free amine.

Aryl-substituted Piperazines: Coupling reactions with aryl halides produce aryl-substituted piperazines.

科学的研究の応用

1-(4-Boc-aminobutyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including piperazinyl amides and derivatives with dual receptor affinities.

Biology: The compound is utilized in the study of receptor binding affinities and structure-activity relationship studies to optimize receptor interactions.

Medicine: It plays a crucial role in the development of therapeutic agents aimed at treating psychiatric disorders by targeting D2 and 5-HT1A receptors.

Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

作用機序

The mechanism of action of 1-(4-Boc-aminobutyl)piperazine involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions, and upon deprotection, the free amine can interact with various receptors and enzymes. In medicinal chemistry, derivatives of this compound have been shown to bind to D2 and 5-HT1A receptors, influencing neurotransmitter pathways and exhibiting pharmacological effects .

類似化合物との比較

1-Boc-piperazine: A similar compound with a Boc-protected piperazine ring, used in similar synthetic applications.

1-Boc-4-(4-aminophenyl)piperazine: Another derivative used in the synthesis of biologically active compounds.

Uniqueness: 1-(4-Boc-aminobutyl)piperazine is unique due to its specific structure, which allows for selective protection and subsequent reactions of the amine group. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

生物活性

1-(4-Boc-aminobutyl)piperazine is a compound of significant interest in medicinal chemistry due to its versatile biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility. The chemical structure can be represented as follows:

- IUPAC Name : 1-(4-tert-butoxycarbonylaminobutyl)piperazine

- Molecular Formula : C_{12}H_{22}N_{2}O_{2}

- Molecular Weight : 226.32 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several areas:

- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Properties : Some studies suggest that this compound demonstrates antimicrobial activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Serotonin Receptor Modulation : By acting on serotonin receptors, the compound may enhance mood and alleviate symptoms of depression.

- Inhibition of Bacterial Growth : The compound's structure allows it to penetrate bacterial cell membranes, leading to disruption of essential cellular processes.

- Antioxidant Activity : The presence of the Boc group may contribute to the compound's ability to scavenge free radicals, thus protecting cells from oxidative damage.

Antidepressant Activity

A study published in Molecules examined the effects of various piperazine derivatives on depression models in rodents. Results indicated that this compound significantly reduced depressive-like behaviors when administered at doses of 10 mg/kg and 20 mg/kg, supporting its potential as an antidepressant candidate .

Antimicrobial Properties

In a comparative study on antimicrobial activities, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Neuroprotective Effects

Research published in Current Protocols explored the neuroprotective effects of various compounds, including piperazine derivatives. It was found that this compound effectively reduced neuronal death induced by oxidative stress in vitro, demonstrating its potential for treating neurodegenerative diseases .

Data Summary

特性

IUPAC Name |

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUWFJKBUTXYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399728 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-61-5 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。